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Compound of Interest

Compound Name: 4'-(tert-Butyl)propiophenone

Cat. No.: B1269827

4'-(tert-Butyl)propiophenone: A Technical Guide

CAS Number: 71209-71-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-(tert-Butyl)propiophenone
(CAS No. 71209-71-7), a substituted aromatic ketone. The document details its chemical and
physical properties, outlines a general synthesis methodology, and presents available spectral
data. Despite a thorough review of scientific literature, no significant biological activity or
implication in signaling pathways has been reported for this specific compound to date. This
guide is intended to serve as a foundational resource for researchers and professionals in drug
development and chemical synthesis, highlighting the current knowledge and identifying the
clear gap in the biological evaluation of this molecule.

Chemical and Physical Properties

4'-(tert-Butyl)propiophenone is a clear, colorless to light orange liquid.[1] Its fundamental
properties are summarized in the table below, compiled from various chemical data sources.
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Property Value References
CAS Number 71209-71-7 [2]
Molecular Formula Ci3H180 [2][3]
Molecular Weight 190.28 g/mol [3]
1-(4-tert-butylphenyl)propan-1-
IUPAC Name ( iphenyhprop [2]
one

p-tert-Butylpropiophenone, 4-
Synonyms . [4]
tert-Butylpropionylbenzene

Boiling Point 162 °C /5 mmHg [4]

Density 0.96 g/cm?3 [5]

Refractive Index 1.5160 - 1.5190 [5]
Clear, colorless to light orange

Appearance o [1]
liquid

LogP 3.93 [6]

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of 4'-(tert-
Butyl)propiophenone is not readily available in the public domain. However, its synthesis can
be conceptually understood as a Friedel-Crafts acylation reaction.

General Experimental Protocol: Friedel-Crafts Acylation

The synthesis of 4'-(tert-Butyl)propiophenone would typically involve the reaction of tert-
butylbenzene with propionyl chloride or propionic anhydride in the presence of a Lewis acid
catalyst, such as anhydrous aluminum chloride (AICI3).

Reaction Scheme:
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Reactants

tert-Butylbenzene

Products

Propionyl Chloride AICIs (catalyst) M} 4'-(tert-Butyl)propiophenone HCI

Click to download full resolution via product page
Caption: General reaction scheme for the synthesis of 4'-(tert-Butyl)propiophenone.
Methodology:

o Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCI) is
charged with a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and
anhydrous aluminum chloride.

» Addition of Acylating Agent: Propionyl chloride is added dropwise to the stirred suspension of
aluminum chloride at a low temperature (typically 0-5 °C) to form the acylium ion complex.

o Addition of Aromatic Substrate: tert-Butylbenzene is then added dropwise to the reaction
mixture, maintaining the low temperature.

o Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm
to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

o Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and
hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium
bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSOa
or Naz2S0a).

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by vacuum distillation to yield 4'-(tert-Butyl)propiophenone.
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Note: This is a generalized procedure. The specific amounts of reagents, reaction times, and
temperatures would need to be optimized for this particular synthesis.

Spectral Data

While spectral data for 4'-(tert-Butyl)propiophenone is referenced in several databases,
detailed, high-resolution spectra with peak assignments are not publicly available. The
following tables summarize the expected spectral characteristics based on the compound's
structure and data from similar compounds.

H NMR Spectroscopy

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons
~7.8 d 2H ortho to the carbonyl
group
Aromatic protons
~7.4 d 2H meta to the carbonyl
group
-CH2- (methylene
~2.9 q 2H protons of the propyl
group)
-C(CHs)s (tert-butyl
~1.3 s 9H (CHa): ( Y
protons)
-CHs (methyl protons
~1.1 t 3H ( yip

of the propyl group)

3C NMR Spectroscopy
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Chemical Shift (6) ppm

Assignment

~200 C=0 (carbonyl carbon)

~155 Aromatic C-C(CHs)s

~135 Aromatic C-C=0

~128 Aromatic CH (ortho to carbonyl)

~125 Aromatic CH (meta to carbonyl)

~35 -C(CHs)s (quaternary carbon of tert-butyl group)
~31 -CH:z- (methylene carbon of the propyl group)
~31 -C(CHs)s (methyl carbons of tert-butyl group)
~8 -CHs (methyl carbon of the propyl group)

Wavenumber (cm~?) Intensity Assignment

~2960 Strong C-H stretch (aliphatic)

~1680 Strong C=0 stretch (aromatic ketone)
~1600 Medium C=C stretch (aromatic ring)
~1460 Medium C-H bend (aliphatic)

~1270 Medium C-C stretch

830 Strong C-H bend (para-disubstituted

aromatic)

Mass Spectrometry
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miz Relative Intensity Assighment

190 Moderate [M]* (Molecular ion)

175 High [M - CHs]*

161 Base Peak [M - CzHs]* (a-cleavage)
146 Moderate [M - CzHs - CH3s]*

91 Moderate [C7H7]* (Tropylium ion)
57 High [CaHo]* (tert-butyl cation)

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and toxicology databases did not yield any
specific studies on the biological activity, mechanism of action, or involvement in signaling
pathways for 4'-(tert-Butyl)propiophenone.

While structurally related compounds, such as various tert-butylated phenols, have been
investigated for their endocrine-disrupting properties and other biological effects, no such data
is currently available for 4'-(tert-Butyl)propiophenone.[1][7] This represents a significant
knowledge gap and an area for potential future research.

Experimental Workflows

Given the lack of biological studies, this section provides a conceptual workflow for the initial
screening of 4'-(tert-Butyl)propiophenone for potential biological activity.
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Initial Biological Screening
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Caption: A conceptual workflow for the initial biological evaluation of 4'-(tert-
Butyl)propiophenone.

Conclusion

4'-(tert-Butyl)propiophenone is a well-characterized organic compound in terms of its
physicochemical properties. Its synthesis via Friedel-Crafts acylation is a standard and
predictable process in organic chemistry. However, a striking lack of information exists
regarding its biological effects. For researchers and professionals in drug discovery and
development, this compound represents an unexplored chemical entity. The absence of any
reported biological activity, either beneficial or toxicological, makes it a blank slate for
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investigation. Future studies are warranted to explore its potential interactions with biological
systems, which could uncover novel pharmacological activities or toxicological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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